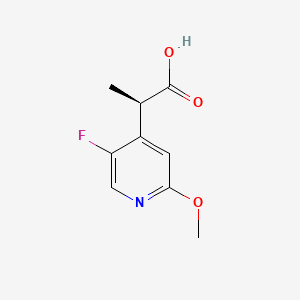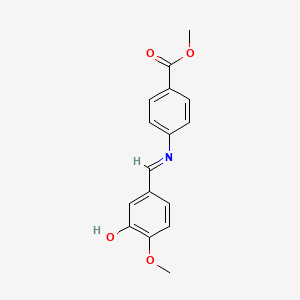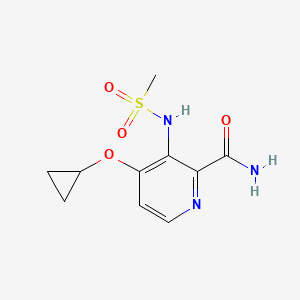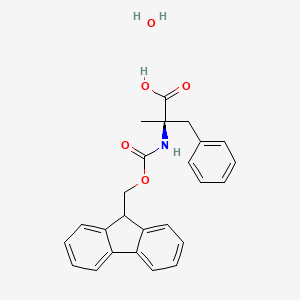
Fmoc-alpha-Me-D-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-alpha-Me-D-Phe-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-alpha-methyl-D-phenylalanine, is a derivative of phenylalanine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions during peptide assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-Me-D-Phe-OH typically involves the reaction of alpha-methyl-D-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-Me-D-Phe-OH undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the Fmoc moiety can be reduced.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Piperidine is commonly used to remove the Fmoc group during peptide synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic derivatives, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Fmoc-alpha-Me-D-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications
Mechanism of Action
The mechanism of action of Fmoc-alpha-Me-D-Phe-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the phenylalanine derivative, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Phe-OH: A similar compound without the alpha-methyl group.
Fmoc-L-Phe-OH: The L-enantiomer of Fmoc-D-Phe-OH.
Fmoc-N-Me-D-Phe-OH: A derivative with a methyl group on the nitrogen atom
Uniqueness
Fmoc-alpha-Me-D-Phe-OH is unique due to the presence of the alpha-methyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the stability of the peptides synthesized using this derivative .
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid;hydrate |
InChI |
InChI=1S/C25H23NO4.H2O/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28);1H2/t25-;/m1./s1 |
InChI Key |
HVPPBEUGNBIWDB-VQIWEWKSSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


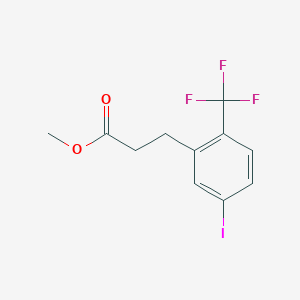

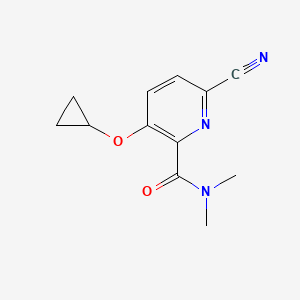
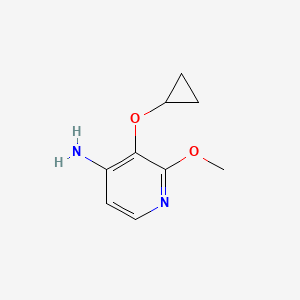
![Ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate](/img/structure/B14806818.png)
![(R,R,2S)--Methoxy--methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14806822.png)
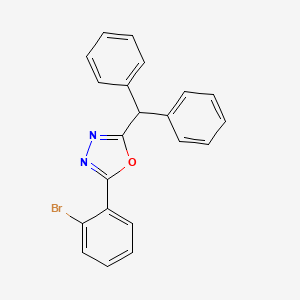
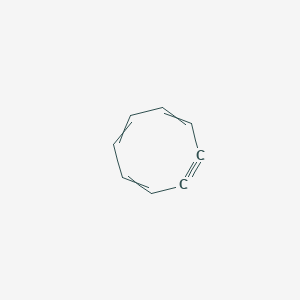
![(2E)-N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14806843.png)
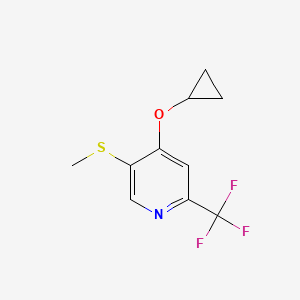
![2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B14806850.png)
